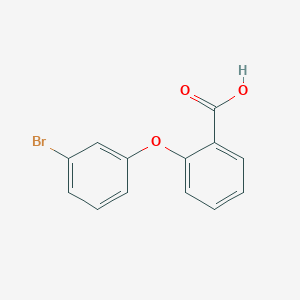

2-(3-Bromophenoxy)benzoic acid

Übersicht

Beschreibung

2-(3-Bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9BrO3 and a molecular weight of 293.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)benzoic acid typically involves the reaction of 3-bromophenol with 2-chlorobenzoic acid under basic conditions. The reaction is facilitated by the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

Nucleophilic Substitution: Substituted benzoic acids with different functional groups replacing the bromine atom.

Esterification: Esters of this compound.

Reduction: 2-(3-Bromophenoxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

2-(3-Bromophenoxy)benzoic acid serves as an important intermediate in organic synthesis. Its bromine substituent enhances its reactivity, making it suitable for various chemical transformations.

Key Synthesis Applications

- Formation of Derivatives : It can be used to synthesize various derivatives, including amides and esters, which are essential in pharmaceuticals and agrochemicals.

- Reagent in Reactions : The compound is employed as a reagent in nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.

Biological Research

This compound has garnered attention in biological research due to its potential role as a biochemical tool.

Biochemical Applications

- Proteomics Research : this compound is utilized in proteomics for studying protein interactions and modifications, aiding in the understanding of cellular processes .

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, contributing to drug discovery efforts targeting various diseases.

Analytical Chemistry

The compound is also applied in analytical chemistry, particularly in methods involving chromatography.

Analytical Applications

- Internal Standard : It has been used as an internal standard for determining the retention mechanisms of polymers during solid-phase extraction processes .

- Acidity Constants Determination : The compound serves as a test solute for determining acidity constants via capillary zone electrophoresis, facilitating the study of acid-base properties .

Data Summary Table

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibition, suggesting its potential utility in drug development targeting metabolic disorders.

Case Study 2: Chromatographic Analysis

Another investigation utilized this compound as an internal standard in solid-phase extraction methods. The study demonstrated improved accuracy in retention time measurements, showcasing its effectiveness in analytical applications.

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenoxy)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The bromine atom and phenoxy group may play a role in binding to these targets, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Bromophenoxy)benzoic acid: Similar structure but with the bromine atom in the para position.

2-(3-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

2-(3-Methylphenoxy)benzoic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(3-Bromophenoxy)benzoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Biologische Aktivität

2-(3-Bromophenoxy)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromophenoxy group, which influences its interactions with various biological targets, including enzymes and cellular receptors. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Key Functional Groups :

- Carboxylic acid (–COOH)

- Bromophenyl group (BrCH-)

The presence of these groups suggests that this compound can participate in various biochemical interactions, potentially acting as an enzyme inhibitor or receptor ligand.

Target Interactions

The compound interacts with several biological targets, influencing their activity through:

- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which can affect metabolic pathways. This inhibition can modulate signal transduction processes within cells, impacting overall cellular function.

- Binding Affinity : The bromophenyl group enhances the compound's affinity for specific biological targets through hydrogen bonding and π-π stacking interactions.

Biochemical Pathways

This compound is involved in critical biochemical pathways:

- Phenylpropanoid Pathway : This pathway is essential for the biosynthesis of phenolic compounds in plants, which are crucial for various biological functions and defense mechanisms.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate immune responses and reduce pro-inflammatory cytokines in cellular models . This activity positions it as a potential therapeutic agent for conditions characterized by inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms are still under investigation. Its ability to influence microbial growth could be beneficial in developing new antimicrobial agents.

Study on Acute Campylobacteriosis

A notable study explored the effects of benzoic acid (related compound) on acute campylobacteriosis caused by Campylobacter jejuni. Although this study did not focus exclusively on this compound, it highlighted the potential therapeutic role of benzoic acids in alleviating symptoms associated with bacterial infections. The results indicated that benzoic acid could reduce clinical signs of infection without affecting bacterial colonization, suggesting a role in immune modulation rather than direct antibacterial action .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways by inhibiting specific enzymes |

| Anti-inflammatory | Reduces pro-inflammatory cytokines and modulates immune responses |

| Antimicrobial | Potential to inhibit microbial growth, warranting further investigation |

Eigenschaften

IUPAC Name |

2-(3-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCZMCOVPCEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.